2-methyl-5-[(3-methylphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
Properties
IUPAC Name |
2-methyl-5-[(3-methylphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-11-4-3-5-13(10-11)14(20-6-8-23-9-7-20)15-16(22)21-17(24-15)18-12(2)19-21/h3-5,10,14,22H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRFTFCKZWAFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds with indole and triazole moieties have shown a wide range of biological activities. These compounds are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
For example, indole derivatives have been found to affect a variety of pathways, leading to their diverse biological activities.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with triazole and thiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazolo-thiazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion has been evaluated for its ability to target specific pathways involved in tumor growth.
Case Study : A study published in Drug Target Insights highlighted the synthesis of similar compounds that demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggested that modifications in the side chains could enhance anticancer efficacy .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes or cell membranes, leading to bactericidal effects.
Case Study : Research conducted on related thiazole derivatives revealed potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Pharmacological Studies
Pharmacological assessments have been conducted to evaluate the compound's safety and efficacy profiles. These studies typically involve:
- In vitro assays to determine cytotoxicity against various cell lines.
- In vivo models to assess therapeutic effects and pharmacokinetics.
Comparison with Similar Compounds
Key Observations :
- The target compound’s morpholine and 3-methylphenyl substituents distinguish it from analogs with pyrazole or ester-based groups .
Pharmacological and Physicochemical Properties
Bioactivity Profiles
- Anticancer Potential: 1,2,4-Triazole derivatives exhibit cytotoxicity via interference with DNA synthesis or kinase inhibition .
- Solubility and Permeability: The morpholine moiety in the target compound likely improves aqueous solubility compared to non-polar aryl derivatives .
Physicochemical Data
Preparation Methods
Triazolo[3,2-b]Thiazole Skeleton Assembly
The triazolo[3,2-b]thiazole core is typically synthesized via cyclocondensation reactions. A validated approach involves reacting 2-hydrazinylthiazole derivatives with carbonyl-containing reagents. For example, 2-hydrazinyl-5-methylthiazol-4-ol can undergo cyclization with acetyl chloride in the presence of phosphoryl chloride (POCl₃) to yield the triazolo-thiazole scaffold. Key parameters include:
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Temperature : 80–100°C under reflux conditions.
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Catalyst : Lewis acids like ZnCl₂ or FeCl₃ improve cyclization efficiency.
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Yield : Reported yields range from 68–85% depending on substituent electronic effects.
Functionalization at Position 5
Mannich-Type Alkylation
Introducing the (3-methylphenyl)(morpholin-4-yl)methyl group at position 5 is achieved via a Mannich reaction. The thiazolo-triazole intermediate is treated with 3-methylbenzaldehyde and morpholine in the presence of a Brønsted acid catalyst:
Conditions :
Friedel-Crafts Alkylation Alternative
For electron-rich triazolo-thiazoles, Friedel-Crafts alkylation using 3-methylbenzyl chloride and morpholine in the presence of AlCl₃ has been reported:
Optimization Notes :
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Solvent : Dichloromethane (DCM) or 1,2-dichloroethane.
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Regioselectivity : The reaction favors para-substitution on the aryl ring due to steric hindrance from the methyl group.
Hydroxylation at Position 6
Oxidative Hydroxylation
The 6-hydroxy group is introduced via oxidation of a methylthio (-SMe) precursor. Using oxone (2KHSO₅·KHSO₄·K₂SO₄) in aqueous acetone:
Key Parameters :
Direct Electrophilic Hydroxylation
In cases where the methylthio group is absent, electrophilic hydroxylation using H₂O₂-HCl under acidic conditions is employed:
Challenges :
Catalytic and Green Chemistry Approaches
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For modular synthesis, the triazole ring can be formed via CuAAC. A propargyl-substituted thiazole intermediate reacts with an azide-bearing morpholinyl precursor:
Conditions :
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, such as cyclization and Mannich reactions. For example, combining 2-aminothiazole , 3-methylbenzaldehyde , and morpholine under microwave conditions (300 W, 120°C) reduces reaction time from 24 hours to 30 minutes.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis of structurally analogous compounds (e.g., thiazolo-triazole derivatives) requires precise control of reaction conditions. Key factors include:
- Temperature : Maintaining 70–80°C for cyclization reactions to minimize side products .
- Solvent choice : Polar aprotic solvents like DMF or chloroform enhance reaction efficiency for thiazole and triazole ring formation .
- Catalysts : Triethylamine or bleaching earth clay (pH 12.5) can improve yields in heterocyclic coupling reactions .
- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures ensures purity .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation typically involves:
- NMR spectroscopy : H and C NMR identify substituents (e.g., morpholine and 3-methylphenyl groups) and confirm regiochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (expected m/z ~408–415 for similar derivatives) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystallographic data to confirm bond lengths and angles, especially for fused heterocycles .
Q. What are the critical physicochemical properties to characterize for biological assays?
- Solubility : Test in DMSO (common for in vitro studies) and aqueous buffers (pH 7.4 for pharmacokinetic profiling) .
- LogP : Determine via HPLC to assess lipophilicity, which influences membrane permeability (target range: 2–4 for CNS-active compounds) .
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C typical for fused heterocycles) .
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental biological activity be resolved?
- Re-evaluate docking models : Use molecular dynamics simulations to account for conformational flexibility in the morpholine and triazole moieties, which may alter binding to targets like enzymes or receptors .
- Validate target engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity discrepancies between predicted and observed data .
- Stereochemical effects : Ensure X-ray structures (via SHELXL) or chiral HPLC confirm the absence of enantiomeric impurities that could skew activity .
Q. What strategies address low yield in the final coupling step of the synthesis?
- Optimize stoichiometry : Use a 1.2:1 molar ratio of the morpholine-containing intermediate to the thiazole precursor to drive the reaction .
- Alternative coupling reagents : Replace traditional bases with DMAP (4-dimethylaminopyridine) or HATU for amide/amine bond formation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while improving yield by 15–20% compared to conventional heating .
Q. How can researchers investigate the mechanism of action for this compound’s antimicrobial activity?
- Enzyme inhibition assays : Test against bacterial dihydrofolate reductase (DHFR) or fungal lanosterol 14α-demethylase (CYP51), common targets for triazole derivatives .
- Resistance profiling : Compare MIC values against wild-type vs. efflux-pump-deficient strains to identify transport-mediated resistance .
- Metabolomics : LC-MS/MS tracks metabolic perturbations in treated microbial cultures, linking activity to pathways like ergosterol biosynthesis .
Data Analysis and Contradiction Management
Q. How should discrepancies between in vitro and in vivo efficacy data be analyzed?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability issues (e.g., rapid hepatic metabolism of the morpholine group) .
- Metabolite identification : HRMS or F NMR (if fluorinated analogs exist) detects active/inactive metabolites that explain reduced in vivo activity .
- Formulation adjustments : Use liposomal encapsulation or PEGylation to enhance stability and half-life .
Q. What methodologies resolve conflicting crystallographic and spectroscopic data?
- Dynamic NMR experiments : Variable-temperature NMR identifies conformational exchange in solution that may differ from solid-state structures .
- DFT calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G*) bond lengths/angles to validate structural assignments .
- Powder XRD : Confirm polymorphism if multiple crystalline forms exist, which can alter solubility and bioactivity .
Methodological Innovations
Q. How can regioselectivity challenges in triazole-thiazole fusion be addressed?
- Directing groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl) on the triazole nitrogen to control cyclization sites .
- Metal catalysis : Cu(I)-mediated click chemistry ensures precise regioselectivity during heterocycle formation .
- Computational guidance : DFT-based transition state modeling predicts favorable pathways for ring closure .
Q. What advanced techniques elucidate the compound’s interaction with neuronal receptors?
- Cryo-EM : Resolve binding poses to ion channels or GPCRs at near-atomic resolution .
- Patch-clamp electrophysiology : Quantify modulation of ion currents (e.g., GABA_A receptors) in neuronal cell lines .
- Radioligand displacement assays : Use H-labeled analogs to measure affinity for serotonin or dopamine transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
